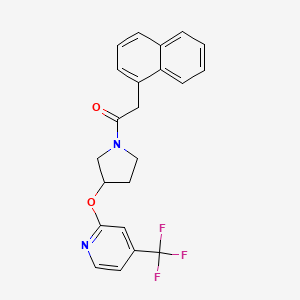
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19F3N2O2 and its molecular weight is 400.401. The purity is usually 95%.
BenchChem offers high-quality 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Molecular Recognition and Sensing
The compound has potential applications in the field of molecular recognition and sensing. Studies have shown that derivatives of naphthalene exhibit remarkable selectivity towards transition metal ions, such as Cu2+ ions, in methanol or methanol–water mixtures. This selectivity is accompanied by a color change, indicating its potential as a chemosensor for transition metals. The detection limits for Cu2+ with certain naphthalene derivatives have been reported to be as low as 1.48 × 10^−8 mol L^−1, showcasing their high sensitivity and potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Coordination Polymers and Architectures
Another significant application is in the self-assembly of coordination polymers and architectures. Long bis(4-pyridyl) ligands, similar in structural motif to the compound , have been used to generate a variety of structural motifs characterized by long metal–metal separations. These structures have applications in materials science, particularly in the development of new materials with specific magnetic, conductive, or luminescent properties. The synthesis and study of such coordination products provide insights into the design of new materials for technological applications (Banfi et al., 2002).
Organic Catalysis
In organic synthesis, certain derivatives structurally related to 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have been used as organocatalysts. These compounds exhibit high catalytic activity towards specific reactions, such as the asymmetric Michael reaction of cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity. This demonstrates the compound's potential in facilitating highly selective and efficient organic transformations, which is crucial in the synthesis of biologically active molecules and pharmaceuticals (Syu et al., 2010).
Fluorescence and Luminescence
Compounds containing naphthalene units, especially those modified with trifluoromethyl groups, have been explored for their fluorescent properties. These compounds can serve as efficient fluorophores, emitting in long-wave regions with high quantum yields. Their unique photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), bioimaging, and as probes in fluorescence spectroscopy. The ability to fine-tune the luminescent properties of these compounds by structural modification opens up possibilities for their use in a wide range of optical and electronic devices (Sagitova et al., 2023).
属性
IUPAC Name |
2-naphthalen-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-10-26-20(13-17)29-18-9-11-27(14-18)21(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,13,18H,9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMKXRYPXCSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)
![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)
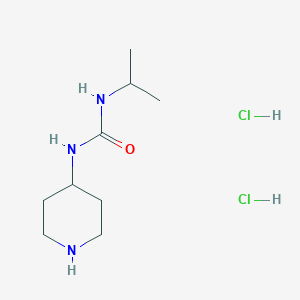

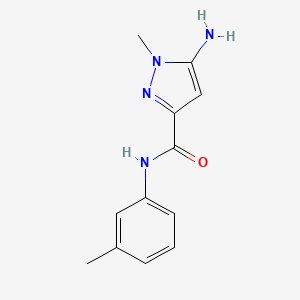
![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)
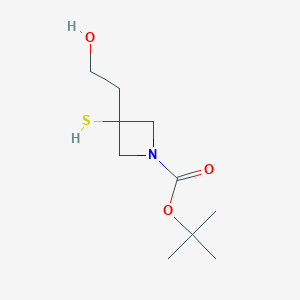
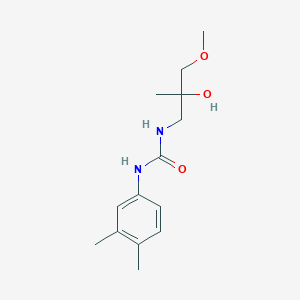
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
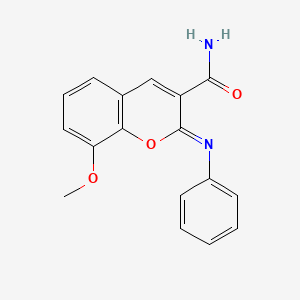
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)